

Technical Guide: Structure Elucidation of CAS 174855-53-9

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Compound of Interest

Compound Name: *Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate*

Cat. No.: B061593

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Compound: **tert-Butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate**

CAS Number: 174855-53-9

Molecular Formula: C₁₆H₂₅N₃O₂

Molecular Weight: 291.39 g/mol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed experimental data and protocols for the specific structure elucidation of CAS 174855-53-9 are not readily available in the public domain. This guide is therefore based on standard analytical methodologies employed for the characterization of novel organic compounds of similar structure. The quantitative data presented herein is representative and for illustrative purposes only.

Introduction

The compound identified by CAS number 174855-53-9 is **tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate**. As a functionalized piperazine derivative, it holds potential as a building block in medicinal chemistry and drug discovery. The structural confirmation of such molecules is paramount to ensure their identity and purity before their use

in further research and development. This technical guide outlines the standard methodologies that would be employed to elucidate the structure of this compound.

The elucidation process for a novel organic compound like this typically involves a combination of spectroscopic techniques to determine the molecular formula, connectivity of atoms, and stereochemistry. The primary methods would include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and potentially Infrared (IR) spectroscopy and X-ray crystallography for unambiguous solid-state structure determination.

Proposed Structure Elucidation Workflow

The logical flow for determining the structure of a newly synthesized batch of **tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate** would follow a systematic approach, as illustrated in the diagram below.

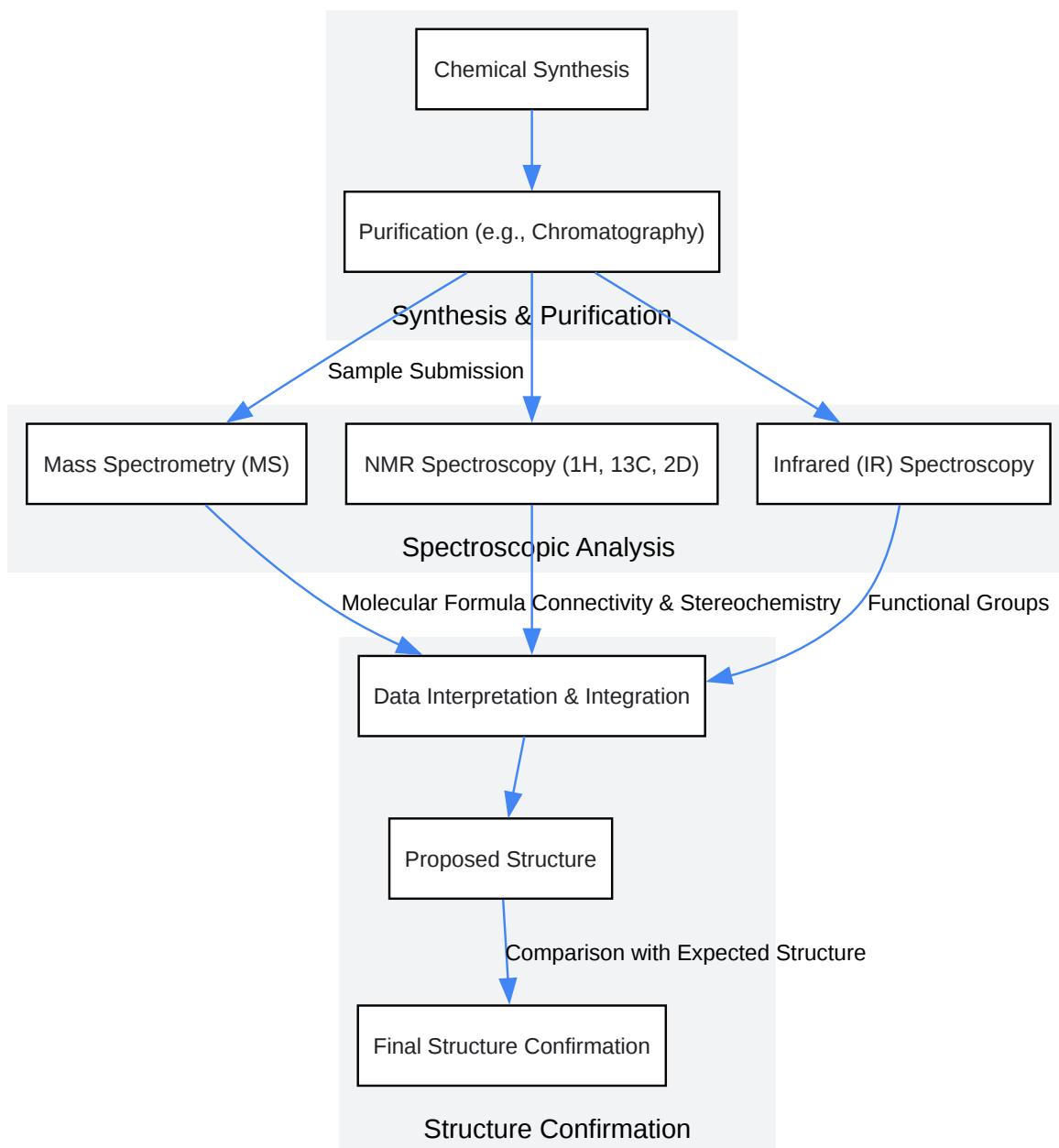


Figure 1: General Workflow for Structure Elucidation

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Figure 1: General Workflow for Structure Elucidation

Experimental Protocols and Representative Data

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Experimental Protocol (Electrospray Ionization - High-Resolution Mass Spectrometry - ESI-HRMS): A solution of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile is prepared. This solution is infused into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer). The analysis is typically performed in positive ion mode to observe the protonated molecule $[M+H]^+$.

Representative Data:

| Parameter | Representative Value |
|-------------------------------------------|----------------------|
| Ionization Mode | ESI Positive |
| Observed m/z | 292.2025 $[M+H]^+$ |
| Calculated m/z for $C_{16}H_{26}N_3O_2^+$ | 292.2020 |
| Mass Error | < 5 ppm |

The high-resolution mass measurement provides strong evidence for the molecular formula $C_{16}H_{25}N_3O_2$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.

Experimental Protocol: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in an NMR tube. 1H NMR, ^{13}C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Representative 1H NMR Data (400 MHz, $CDCl_3$):

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|---------------|-------------|---------------------------------------|
| 7.20 - 7.40 | m | 4H | Aromatic protons |
| 3.85 | s | 2H | -CH ₂ -NH ₂ |
| 3.60 | t, J = 5.2 Hz | 4H | Piperazine protons adjacent to N-Boc |
| 3.05 | t, J = 5.2 Hz | 4H | Piperazine protons adjacent to phenyl |
| 1.70 | br s | 2H | -NH ₂ |
| 1.48 | s | 9H | tert-Butyl protons |

Representative ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-----------------------------------|
| 154.8 | C=O (carbamate) |
| 149.5 | Aromatic C (quaternary) |
| 138.0 | Aromatic C (quaternary) |
| 129.0 | Aromatic CH |
| 127.5 | Aromatic CH |
| 124.0 | Aromatic CH |
| 122.5 | Aromatic CH |
| 80.0 | C(CH ₃) ₃ |
| 52.5 | Piperazine CH ₂ |
| 49.0 | Piperazine CH ₂ |
| 46.0 | -CH ₂ -NH ₂ |
| 28.5 | C(CH ₃) ₃ |

2D NMR experiments such as COSY (Correlation Spectroscopy) would confirm proton-proton couplings within the aromatic ring and the piperazine ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations, for instance, between the piperazine protons and the aromatic carbons, and between the tert-butyl protons and the carbamate carbonyl carbon, thus confirming the overall connectivity.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR): A small amount of the solid sample is placed directly on the ATR crystal of an FTIR spectrometer, and the spectrum is recorded.

Representative Data:

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--------------------------|
| 3350 - 3250 | Medium, Broad | N-H stretch (amine) |
| 2975, 2850 | Strong | C-H stretch (aliphatic) |
| 1690 | Strong | C=O stretch (carbamate) |
| 1590, 1480 | Medium | C=C stretch (aromatic) |
| 1240, 1160 | Strong | C-N stretch, C-O stretch |

Signaling Pathways and Biological Activity

As of the current literature survey, there is no specific information available regarding the involvement of **tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate** in any signaling pathways or its specific biological activities. Piperazine derivatives are known to interact with a variety of biological targets, particularly in the central nervous system. A hypothetical screening workflow for such a compound is presented below.

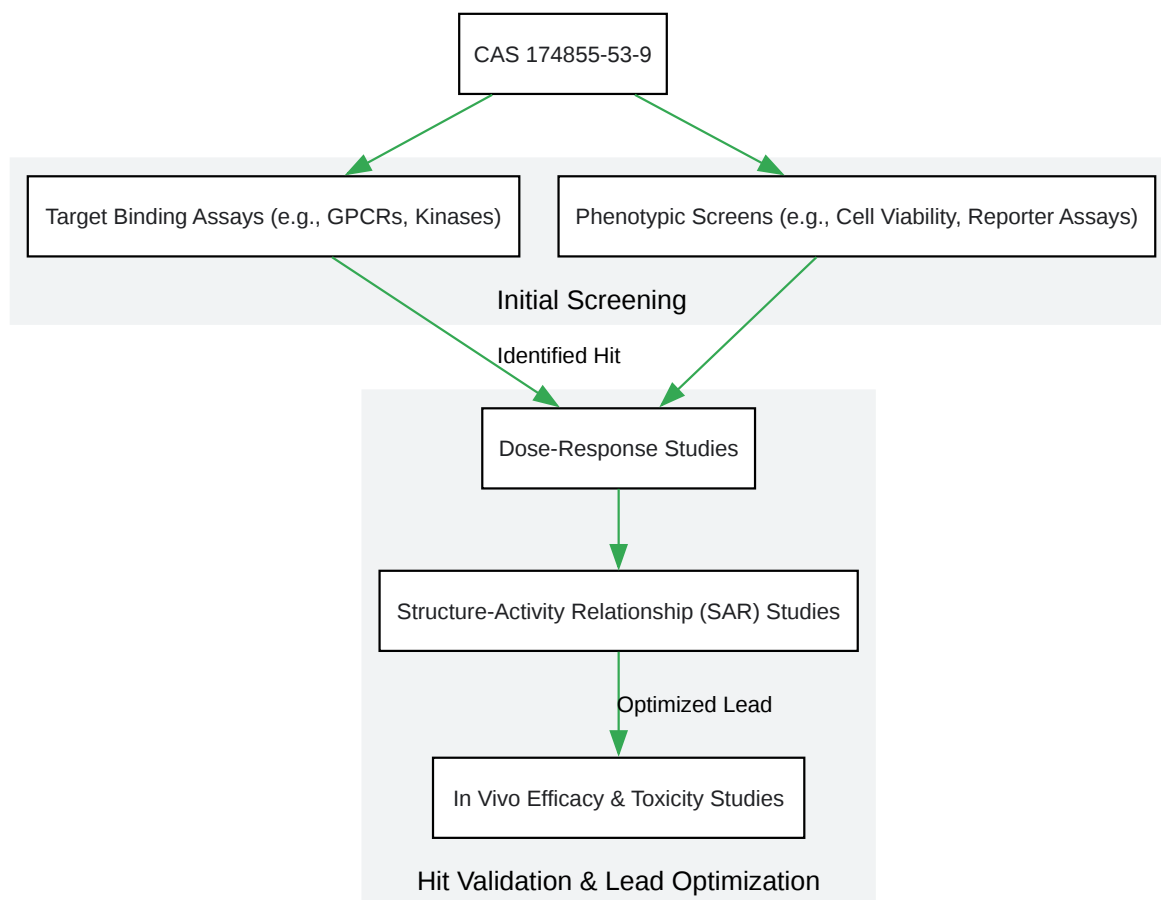


Figure 2: Hypothetical Biological Screening Workflow

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Figure 2: Hypothetical Biological Screening Workflow

Conclusion

The structure of CAS 174855-53-9, **tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate**, can be confidently elucidated using a combination of standard spectroscopic techniques. High-resolution mass spectrometry would confirm the elemental composition, while a suite of 1D and 2D NMR experiments would unambiguously determine the atomic connectivity and chemical environment of each part of the molecule. Infrared spectroscopy would provide additional confirmation of the key functional groups. While specific experimental

data for this compound is not publicly available, the methodologies described in this guide represent the standard and rigorous approach for the structural characterization of such novel chemical entities. Further investigation into its biological activity would be required to understand its potential therapeutic applications.

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